molecular formula C28H51NO5S B583528 Orlistat L-Methionine CAS No. 1356354-38-5

Orlistat L-Methionine

Cat. No.: B583528
CAS No.: 1356354-38-5
M. Wt: 513.778
InChI Key: TYJLRPRIZKCSFS-CQJMVLFOSA-N
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Description

Orlistat L-Methionine is a compound that combines Orlistat, a well-known lipase inhibitor used in the treatment of obesity, with L-Methionine, an essential amino acid. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. L-Methionine plays a crucial role in various metabolic processes, including the synthesis of proteins and the production of important molecules such as glutathione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat involves the hydrogenation of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini . The process includes several steps:

    Hydrogenation: Lipstatin is hydrogenated to produce Orlistat.

    Purification: The resulting Orlistat is purified using chromatographic techniques.

For the preparation of Orlistat L-Methionine, Orlistat is reacted with L-Methionine under specific conditions to form the desired compound. The reaction typically involves:

    Solvent: A suitable solvent such as methanol or ethanol.

    Catalyst: A catalyst to facilitate the reaction.

    Temperature: Controlled temperature conditions to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of Orlistat involves large-scale fermentation of Streptomyces toxytricini to produce lipstatin, followed by hydrogenation and purification processes. The production of this compound on an industrial scale would involve similar steps, with additional processes to combine Orlistat with L-Methionine.

Chemical Reactions Analysis

Types of Reactions

Orlistat L-Methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the structure of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.

Scientific Research Applications

Orlistat L-Methionine has several scientific research applications:

    Chemistry: Used as a model compound to study lipase inhibition and amino acid conjugation.

    Biology: Investigated for its effects on metabolic pathways and protein synthesis.

    Medicine: Explored for potential therapeutic applications in obesity management and metabolic disorders.

    Industry: Used in the development of new pharmaceuticals and dietary supplements.

Mechanism of Action

Orlistat L-Methionine exerts its effects through the combined actions of Orlistat and L-Methionine:

Comparison with Similar Compounds

Similar Compounds

    Cetilistat: Another lipase inhibitor used in the treatment of obesity.

    Lipstatin: The natural product from which Orlistat is derived.

Uniqueness

Orlistat L-Methionine is unique due to its combination of lipase inhibition and the metabolic benefits of L-Methionine. This dual action may provide enhanced therapeutic effects compared to Orlistat alone.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLRPRIZKCSFS-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858259
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356354-38-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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